5-氨基-1-甲基-1H-吲唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

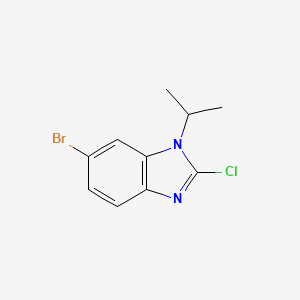

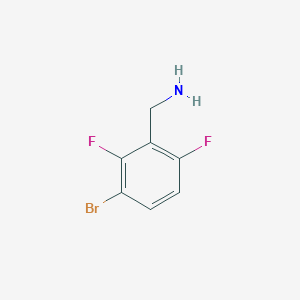

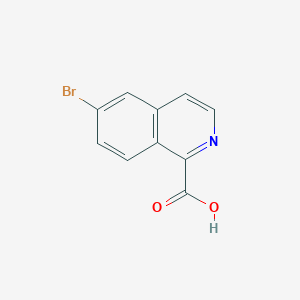

5-Amino-1-methyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . This compound is part of a class of molecules that have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of 5-amino-1-methyl-1H-indazole-3-carboxylic acid involves a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .科学研究应用

Organic Synthesis

5-Amino-1-methyl-1H-indazole-3-carboxylic acid: is a versatile building block in organic synthesis. Its indazole core is a prevalent motif in many biologically active compounds. Researchers utilize this compound for constructing complex molecules through various synthetic routes, including cyclization reactions and substitutions that can introduce additional functional groups .

Pharmaceutical Development

This compound serves as a crucial intermediate in the pharmaceutical industry. It’s used in the synthesis of a wide range of drugs due to the indazole ring’s significance in medicinal chemistry. The indazole scaffold is associated with a variety of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties .

Agrochemical Production

In agrochemistry, 5-amino-1-methyl-1H-indazole-3-carboxylic acid is employed to develop compounds that protect crops from pests and diseases. Its derivatives can be formulated into pesticides and herbicides, contributing to increased agricultural productivity .

Dyestuff and Pigment Industry

The compound’s ability to undergo facile reactions makes it a valuable precursor in the synthesis of dyes and pigments. Its derivatives can be tailored to produce a variety of colors and properties for industrial applications .

Biological Activity Research

Due to its diverse biological activities, this compound is extensively studied in biological research. It’s used to explore new treatments for diseases by acting on various biological targets. Its role in cancer research is particularly noteworthy, as it may lead to the development of new anticancer drugs .

Material Science

The indazole ring system found in 5-amino-1-methyl-1H-indazole-3-carboxylic acid is also explored in material science. It can be incorporated into polymers or small molecules that have potential applications in electronics, coatings, and advanced materials .

未来方向

Indazole-containing derivatives, including 5-amino-1-methyl-1H-indazole-3-carboxylic acid, continue to be an active area of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and optimizing their pharmacological properties .

作用机制

CHK1 and CHK2 Kinases: These kinases play crucial roles in cell cycle regulation and DNA damage response. Inhibition, regulation, or modulation of CHK1 and CHK2 can impact cell survival and proliferation, making them relevant targets for cancer treatment .

Sphingosine-1 Phosphate Receptor-1 (S1P1): Activation of S1P1 maintains endothelial barrier integrity, while desensitization induces peripheral blood lymphopenia. The compound may interact with S1P1, affecting vascular function and immune responses .

Action Environment

Environmental factors (e.g., pH, temperature, co-administered drugs) impact the compound’s stability, efficacy, and safety. For instance, pH variations affect solubility and absorption.

: Indazole: a medicinally important heterocyclic moiety : 1H-Indazole-5-carboxylic acid

属性

IUPAC Name |

5-amino-1-methylindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,10H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLESLOSCZHFSOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-indazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)

![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)